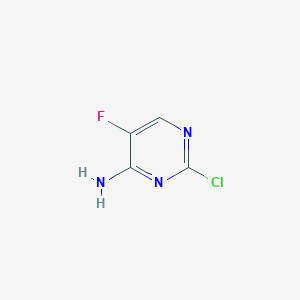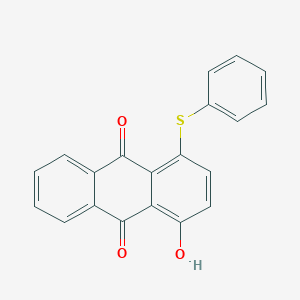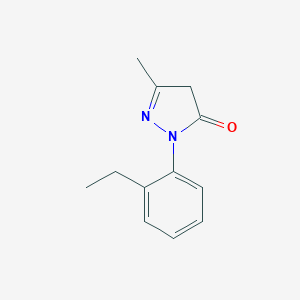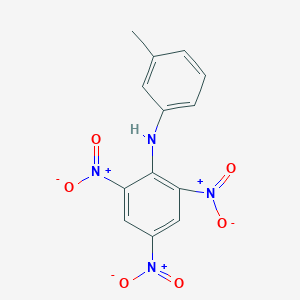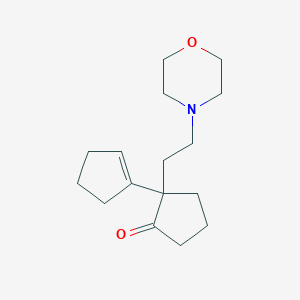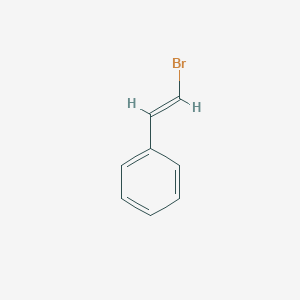![molecular formula C17H30O2 B092827 (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol CAS No. 18671-36-8](/img/structure/B92827.png)
(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol, also known as HU-308, is a synthetic cannabinoid that has gained significant interest in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol exerts its effects through the activation of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily expressed in immune cells and have been shown to play a role in modulating inflammation and immune responses. Activation of CB2 receptors by (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol leads to a reduction in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines, resulting in a decrease in inflammation.
Biochemical and Physiological Effects:
(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of multiple sclerosis, Alzheimer's disease, and neuropathic pain. (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol has also been shown to have neuroprotective effects, protecting neurons from damage and death. Additionally, (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol has been shown to have analgesic effects, reducing pain in animal models of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol in lab experiments is its specificity for the CB2 receptor. This allows for the study of the effects of CB2 activation without the confounding effects of CB1 activation. However, one limitation of using (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol is its relatively low potency compared to other synthetic cannabinoids, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of future directions for the study of (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol. One area of interest is the potential use of (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol in the treatment of neuroinflammatory diseases such as multiple sclerosis and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol and its effects on various physiological systems. Finally, the development of more potent analogs of (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol may lead to the development of more effective therapeutics.
Métodos De Síntesis
(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol is synthesized through a multi-step process that involves the reaction of various reagents and solvents. The first step involves the reaction of 2,6-dimethylphenol with 3-bromopropionyl chloride in the presence of triethylamine to form 2-(3-bromopropionyl)-6-methylphenol. This intermediate is then reacted with 2,3-dihydrofuran in the presence of potassium carbonate to form 2-(3-furanyl)-6-methylphenol. The final step involves the reaction of 2-(3-furanyl)-6-methylphenol with 1,1-dimethylheptylamine in the presence of potassium tert-butoxide to form (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol.
Aplicaciones Científicas De Investigación
(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol has been extensively studied for its potential therapeutic applications in various diseases and disorders. It has been shown to have anti-inflammatory, neuroprotective, and analgesic properties. (6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol has been studied in animal models of multiple sclerosis, Alzheimer's disease, and neuropathic pain, with promising results.
Propiedades
Número CAS |
18671-36-8 |
|---|---|
Nombre del producto |
(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol |
Fórmula molecular |
C17H30O2 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
(6R,6aS,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol |
InChI |
InChI=1S/C17H30O2/c1-15(2)8-6-9-16(3)13-7-5-10-19-17(13,4)11-12(18)14(15)16/h12-14,18H,5-11H2,1-4H3/t12-,13-,14+,16-,17?/m1/s1 |
Clave InChI |
PJZDQIGNLCWGIY-ICLMQEEASA-N |
SMILES isomérico |
C[C@]12CCCC([C@@H]1[C@@H](CC3([C@@H]2CCCO3)C)O)(C)C |
SMILES |
CC1(CCCC2(C1C(CC3(C2CCCO3)C)O)C)C |
SMILES canónico |
CC1(CCCC2(C1C(CC3(C2CCCO3)C)O)C)C |
Sinónimos |
(8ξ)-8,13-Epoxy-14,15,16-trinorlabdan-6β-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



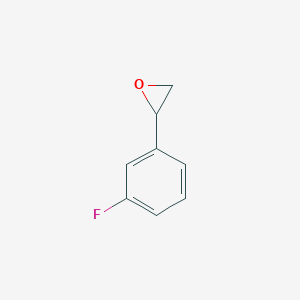
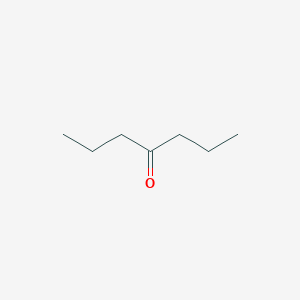
![4-Bicyclo[2.2.1]heptanyl(phenyl)methanone](/img/structure/B92747.png)
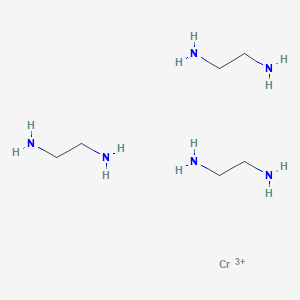
![5,6,9-Trimethoxyfuro[3,2-g]chromen-7-one](/img/structure/B92751.png)
